molecular formula C24H25ClN4O2 B10989692 (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone

Cat. No.: B10989692
M. Wt: 436.9 g/mol
InChI Key: LTAFOZCOLQBCIG-UHFFFAOYSA-N
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Description

The compound (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone is a complex organic molecule that combines a piperidine ring with a chlorophenyl group and a dimethylpyrimidinylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and an amine.

    Attachment of the Chlorophenyl Group:

    Introduction of the Dimethylpyrimidinylamino Phenyl Group: This step can be achieved through a coupling reaction, where the dimethylpyrimidinylamino phenyl group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain biological targets, making it a candidate for drug development. Its structural features suggest potential interactions with enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and the chlorophenyl group may facilitate binding to these targets, while the dimethylpyrimidinylamino phenyl group could modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-aminophenyl)methanone: Similar structure but lacks the dimethylpyrimidinyl group.

    (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-(methylamino)phenyl)methanone: Similar structure with a methylamino group instead of the dimethylpyrimidinyl group.

Uniqueness

The presence of the dimethylpyrimidinylamino phenyl group in (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone distinguishes it from other similar compounds. This group may confer unique properties such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]methanone

InChI

InChI=1S/C24H25ClN4O2/c1-16-15-17(2)27-23(26-16)28-21-9-3-18(4-10-21)22(30)29-13-11-24(31,12-14-29)19-5-7-20(25)8-6-19/h3-10,15,31H,11-14H2,1-2H3,(H,26,27,28)

InChI Key

LTAFOZCOLQBCIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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